3-[(1S,2R)-2-Methylcyclopropyl]propanal
Description
Properties
IUPAC Name |
3-[(1S,2R)-2-methylcyclopropyl]propanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-5-7(6)3-2-4-8/h4,6-7H,2-3,5H2,1H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARPTDMKXFVSTR-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]1CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,2R)-2-Methylcyclopropyl]propanal typically involves the cyclopropanation of an appropriate alkene followed by functional group transformations. One common method is the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to form the corresponding aldehyde. The reaction conditions often involve the use of mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to avoid over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by controlled oxidation processes. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and chromatography are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(1S,2R)-2-Methylcyclopropyl]propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the cyclopropyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: 3-[(1S,2R)-2-Methylcyclopropyl]propanoic acid
Reduction: 3-[(1S,2R)-2-Methylcyclopropyl]propanol
Substitution: Various substituted cyclopropyl derivatives
Scientific Research Applications
3-[(1S,2R)-2-Methylcyclopropyl]propanal has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in stereoselective reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(1S,2R)-2-Methylcyclopropyl]propanal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropyl group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
Stereochemical Analog: rac-3-[(1R,2S)-2-Methylcyclopropyl]propanal
Key Differences :
- Stereochemistry : The racemic mixture contains equal parts of the (1R,2S)-enantiomer, whereas the target compound is a single (1S,2R)-enantiomer. This difference can lead to divergent optical activities and biological interactions.
- Applications: Racemic mixtures are often used in non-stereospecific syntheses, while the single enantiomer is preferred for applications requiring chiral specificity, such as drug development.
Functional Group Variant: N-[2-hydroxy-5-(morpholine-4-sulfonyl)phenyl]-3-{5-[(1S,2R)-2-methylcyclopropyl]furan-2-yl}propanamide
Key Differences :
- Functional Groups : The aldehyde in the target compound is replaced with an amide (-CONH₂) and a morpholine sulfonyl group in this derivative. These modifications enhance stability and bioavailability, making it suitable for pharmaceutical applications.
- Molecular Complexity : With a molecular formula of C₂₁H₂₆N₂O₆S (MW: 434.51), this compound incorporates a furan ring and morpholine sulfonyl group, leveraging the (1S,2R)-cyclopropyl moiety for target-specific interactions .
- Role of Cyclopropane : The cyclopropyl group here likely contributes to conformational rigidity, improving binding affinity to biological targets.
Structural Analog: 3-Cyclopropylpropanal
Key Differences :
- Stability : The absence of the methyl substituent may lower ring strain, affecting its chemical behavior in syntheses.
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Impact : The (1S,2R) configuration in the target compound is critical for biological activity, as seen in , where it enhances binding specificity in a drug-like molecule. Racemic analogs may exhibit reduced efficacy or off-target effects .
- Functional Group Reactivity : The aldehyde group in the target compound facilitates nucleophilic additions (e.g., Grignard reactions), while amide derivatives prioritize stability and pharmacokinetics.
- Cyclopropane Utility : Cyclopropane rings in these compounds introduce rigidity, improving interaction with enzymatic targets or synthetic receptors.
Q & A
Q. What are the recommended synthetic routes for enantioselective preparation of 3-[(1S,2R)-2-methylcyclopropyl]propanal?
- Methodological Answer : Enantioselective synthesis can be achieved via Simmons–Smith cyclopropanation of allylic alcohols or aldehydes, followed by stereocontrolled functionalization. For example, a chiral auxiliary or asymmetric catalysis (e.g., Rhodium or Palladium complexes) can direct the stereochemistry of the cyclopropane ring . Post-cyclopropanation, oxidation of propanol intermediates using Swern oxidation or Dess-Martin periodinane ensures high aldehyde yield while preserving stereochemical integrity. Purity should be verified via chiral HPLC or polarimetry .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodological Answer : Use 1H-NMR and 13C-NMR to analyze coupling constants and splitting patterns, particularly for cyclopropane protons (e.g., J values ~5–10 Hz for transannular coupling). NOESY/ROESY experiments can confirm spatial proximity of substituents. Absolute configuration is validated via X-ray crystallography of a derivative (e.g., Schiff base or hydrazone) or comparison with enantiopure standards using chiral GC/MS .
Q. What analytical techniques are critical for assessing purity and stability of this compound under storage conditions?
- Methodological Answer : HPLC-UV/ELSD with a chiral column ensures enantiopurity (>98% ee). Stability studies should monitor aldehyde oxidation using FT-IR (C=O stretch at ~1720 cm⁻¹) and LC-MS to detect degradation products (e.g., carboxylic acids). Store at –20°C under inert gas to prevent polymerization or oxidation .
Advanced Research Questions
Q. How does the cyclopropane ring in this compound influence its reactivity in nucleophilic addition reactions?
- Methodological Answer : The cyclopropane’s ring strain (~27 kcal/mol) enhances electrophilicity at the aldehyde carbon. Kinetic studies (e.g., stopped-flow UV-Vis) can compare reaction rates with non-cyclopropane analogs. Computational analysis (e.g., DFT calculations ) reveals transition-state stabilization via hyperconjugation between the cyclopropane σ-bonds and the aldehyde’s π-system .
Q. What strategies mitigate racemization during derivatization of this compound for biological assays?
- Methodological Answer : Avoid strong acids/bases during derivatization. Use mild coupling reagents (e.g., EDC/HOBt) for amide formation. Monitor enantiopurity at each step via circular dichroism (CD) or chiral SFC . For in vivo studies, employ prodrug strategies (e.g., acetal protection) to stabilize the aldehyde group .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) to screen against target binding pockets, focusing on cyclopropane-induced steric/electronic effects. Molecular dynamics (MD) simulations (AMBER, GROMACS) assess conformational stability in aqueous or lipid environments. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What metabolic pathways are anticipated for this compound in mammalian systems?
- Methodological Answer : Likely pathways include aldehyde dehydrogenase (ALDH)-mediated oxidation to the carboxylic acid or reductase-driven conversion to the alcohol. Use LC-HRMS/MS with isotopically labeled analogs to track metabolites in hepatocyte incubations. CYP450 inhibition assays (e.g., fluorogenic substrates) identify enzyme interactions .
Contradictions and Data Gaps
Q. How should researchers resolve discrepancies in reported enantiomeric excess (ee) values across synthesis protocols?
- Methodological Answer : Re-evaluate synthetic conditions (e.g., catalyst loading, temperature) using Design of Experiments (DoE) to optimize reproducibility. Cross-validate ee measurements with multiple techniques (e.g., chiral HPLC, NMR with chiral solvating agents). Reference certified standards from authoritative databases (e.g., PubChem, CAS) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
